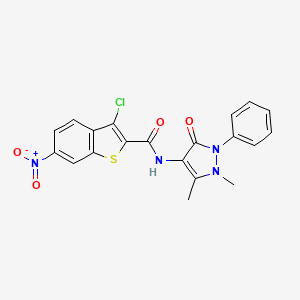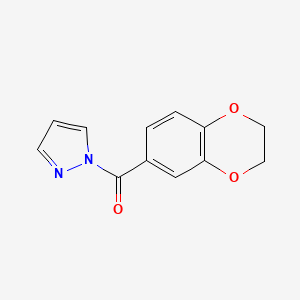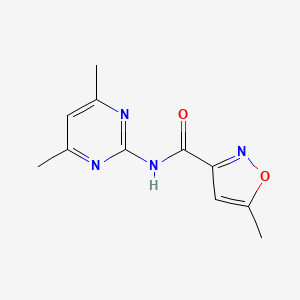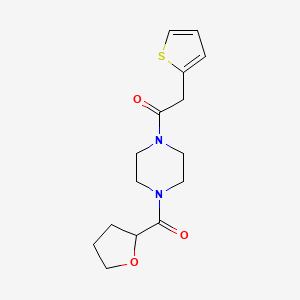![molecular formula C16H19NO4 B4185306 N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide
Overview
Description
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide, commonly known as DMPEF, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMPEF belongs to the family of furan-based compounds and has a unique chemical structure that makes it a promising candidate for various biological applications.
Mechanism of Action
DMPEF exerts its biological effects by binding to specific receptors in the body, including the sigma-1 receptor. The sigma-1 receptor is involved in various cellular processes, including cell proliferation, apoptosis, and inflammation. DMPEF has been found to modulate the activity of the sigma-1 receptor, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DMPEF has been found to have several biochemical and physiological effects, including its ability to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Moreover, DMPEF has been found to increase the production of nitric oxide, a potent vasodilator, leading to its potential use in the treatment of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
DMPEF has several advantages for laboratory experiments, including its ease of synthesis and its ability to modulate the activity of specific receptors. However, DMPEF has several limitations, including its potential toxicity and its limited solubility in water, making it challenging to use in certain experiments.
Future Directions
Several future directions for DMPEF research include its potential use in the treatment of cancer, inflammation, and cardiovascular diseases. Moreover, further research is needed to elucidate the exact mechanism of action of DMPEF and its potential side effects. Furthermore, the development of more efficient synthesis methods and the optimization of DMPEF's pharmacokinetic properties can lead to its potential use in clinical applications.
Scientific Research Applications
DMPEF has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-tumor properties. Several studies have shown that DMPEF can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Moreover, DMPEF has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-10(17-16(18)13-7-8-21-11(13)2)12-5-6-14(19-3)15(9-12)20-4/h5-10H,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORFIQKDKZZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC(C)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(4-fluorophenyl)-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B4185232.png)
![ethyl 5-acetyl-2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185239.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4185242.png)
![4-[2-(4-bromo-2-chlorophenoxy)propanoyl]morpholine](/img/structure/B4185247.png)

![4-[(4-nitrophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4185254.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185274.png)




![5-bromo-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4185330.png)
![2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185336.png)